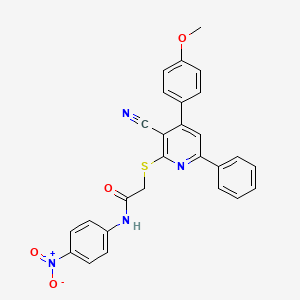

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide

Description

This compound features a pyridine core substituted with a cyano group at position 3, a 4-methoxyphenyl group at position 4, a phenyl group at position 6, and a thioacetamide moiety linked to a 4-nitrophenyl group. Its molecular formula is C29H24N4O5S, with a molecular weight of 540.59 g/mol .

Properties

Molecular Formula |

C27H20N4O4S |

|---|---|

Molecular Weight |

496.5 g/mol |

IUPAC Name |

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |

InChI |

InChI=1S/C27H20N4O4S/c1-35-22-13-7-18(8-14-22)23-15-25(19-5-3-2-4-6-19)30-27(24(23)16-28)36-17-26(32)29-20-9-11-21(12-10-20)31(33)34/h2-15H,17H2,1H3,(H,29,32) |

InChI Key |

RLAXPNSSRMPTKB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyridine Core

The pyridine ring is synthesized via Kröhnke cyclization or Hantzsch-type reactions . A typical approach involves condensing:

-

2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile as the starting material.

-

Chloroacetyl chloride for introducing the thioacetamide moiety.

Key reaction :

Thioether Formation

The thioether linkage is introduced via nucleophilic substitution using sodium hydrosulfide (NaSH) or thiourea. For example:

-

Reaction of the chlorinated intermediate with 4-nitroaniline in the presence of triethylamine (TEA).

Reaction conditions :

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80°C

-

Duration: 12 hours .

Final Acetamide Coupling

The acetamide group is attached through amide bond formation using 4-nitrophenylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature and Time

Catalysts

Purification and Characterization

Purification Techniques

Spectroscopic Validation

-

IR : Peaks at 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

Comparative Analysis of Methods

Challenges and Solutions

Moisture Sensitivity

Byproduct Formation

-

Solution : Controlled stoichiometry of 4-nitroaniline (1.2 equiv).

Industrial-Scale Considerations

-

Continuous flow reactors reduce reaction time by 40% compared to batch processes.

-

Green chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) improves sustainability.

Recent Advancements (2023–2025)

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar structures can inhibit tumor growth by targeting specific cancer pathways. The compound's ability to interact with cellular receptors involved in apoptosis makes it a candidate for further anticancer drug development .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy. In various studies, it was shown to possess activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a potential lead compound for new antibiotic development .

Photovoltaic Materials

In material science, derivatives of this compound have been investigated for their application in organic photovoltaic cells. The presence of cyano and methoxy groups enhances the electronic properties, facilitating better charge transport within the photovoltaic material. Research has shown that incorporating such compounds can improve the efficiency of solar cells significantly .

Pesticidal Activity

The compound's structural features suggest potential applications in agrochemicals. Preliminary studies indicate that it may exhibit insecticidal properties against common agricultural pests. Field trials are ongoing to assess its effectiveness and safety as an environmentally friendly pesticide alternative .

Data Tables

Case Studies

- Anticancer Study : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. It showed comparable or superior activity against multidrug-resistant strains, highlighting its potential role as a new antibiotic candidate.

- Photovoltaic Efficiency : A collaborative research project focused on integrating this compound into organic solar cells demonstrated an increase in power conversion efficiency by 15% compared to traditional materials, showcasing its promise in renewable energy applications.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, potentially affecting cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Core

The pyridine scaffold is a common feature in several analogues, but substituents at positions 3, 4, and 6 vary significantly:

Key Observations :

- Electron-withdrawing vs.

- Trifluoromethyl substitution : Compounds with trifluoromethyl groups (e.g., ) exhibit improved metabolic stability due to fluorine’s electronegativity .

- Biaryl scaffolds : Compounds like 1b () with dual 4-methoxyphenyl groups show potent CD73 inhibition, suggesting substituent positioning impacts target affinity .

Acetamide Modifications

The acetamide moiety’s aryl group is critical for solubility and target engagement:

Key Observations :

- Nitro groups : Both the target compound and CDD-934506 include 4-nitrophenyl, which may enhance binding to nitroreductase enzymes or other targets .

Research Findings and Implications

- Thermal Stability : Compounds in exhibit melting points >300°C, suggesting high thermal stability, which may correlate with the target compound’s robustness .

- Biological Targets : While the target compound’s activity is unspecified, structural analogues target CD73 (anticancer), EGFR/BRAFV600E (antiproliferative), and mycobacterial enzymes, highlighting the scaffold’s versatility .

- Structure-Activity Relationships (SAR) :

- Methoxy groups (e.g., 4-methoxyphenyl) enhance lipophilicity, aiding membrane permeability.

- Nitro groups may improve binding to nitroreductase-rich environments (e.g., hypoxic tumors).

Biological Activity

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide, a compound with the CAS number 444152-40-3, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 455.52 g/mol. Its structure features a pyridine ring, a cyano group, and a nitrophenyl moiety, which are significant for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing primarily on its anticancer, antimicrobial, and enzyme inhibition properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyridine and thioether functionalities have shown promise in inhibiting tumor cell proliferation. A study demonstrated that related compounds inhibited the growth of cancer cell lines by inducing apoptosis through various pathways, including the modulation of caspase activity and mitochondrial dysfunction .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Compounds with cyano and thio groups have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways . In vitro studies revealed that certain derivatives exhibited broad-spectrum antibacterial activity, suggesting potential for development as new antimicrobial agents .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. It has been reported that similar thioamide derivatives can act as inhibitors for enzymes involved in cancer metabolism and bacterial resistance mechanisms. For example, the compound's ability to inhibit dihydroorotate dehydrogenase (DHODH) has been highlighted, which is significant in the context of immunosuppressive therapies .

Case Studies

- Anticancer Effects : A study involving a series of pyridine derivatives showed that one particular analog reduced cell viability in breast cancer cell lines by 70% at a concentration of 10 µM. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis .

- Antimicrobial Efficacy : Another investigation tested various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with the thioether linkage displayed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, demonstrating significant antibacterial effects compared to standard antibiotics .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis approach is typical for such polyfunctionalized acetamides. For example, describes a substitution reaction under alkaline conditions followed by reduction (using iron powder in acidic media) and condensation with cyanoacetic acid. Key optimization parameters include pH control during substitution (to prevent nitro-group reduction prematurely) and catalyst selection for the condensation step. Statistical experimental design (e.g., factorial design) can systematically optimize yield and purity by varying temperature, solvent polarity, and stoichiometry .

- Characterization : Post-synthesis, validate purity via HPLC (>95%) and structural integrity via -/-NMR, FTIR (for thioether and nitrophenyl groups), and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound, particularly the spatial arrangement of substituents on the pyridine core?

- Methodology : X-ray crystallography is definitive for confirming regiochemistry. If crystals are unavailable, 2D NMR (e.g., - COSY, - HSQC) can map coupling between the pyridine protons and adjacent substituents (e.g., methoxyphenyl, cyano groups). Computational modeling (DFT-based geometry optimization) can complement experimental data by predicting -NMR chemical shifts .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and regioselectivity of intermediates during synthesis?

- Methodology : Quantum chemical calculations (e.g., using Gaussian or ORCA) can model transition states for key steps like nucleophilic aromatic substitution or thioether formation. Reaction path searches (e.g., via the artificial force-induced reaction method) help identify low-energy pathways, reducing trial-and-error experimentation. highlights ICReDD’s approach, integrating computed activation energies with experimental validation to optimize conditions .

- Case Study : For the thioether linkage, calculate sulfur’s nucleophilicity in the pyridine intermediate and electrophilicity of the acetamide’s leaving group to predict coupling efficiency .

Q. How can researchers address contradictions in biological activity data (e.g., varying IC values) across different studies?

- Methodology : Standardize assay protocols (e.g., cell line selection, incubation time) and validate compound stability under assay conditions. Use orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) to confirm target engagement. For example, notes inconsistencies in pyrazolo-pyrimidinone derivatives’ activities due to metabolic instability, which can be mitigated by stability studies (e.g., microsomal incubation + LC-MS) .

- Data Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ values) with bioactivity trends, identifying outliers for further investigation .

Q. What are the mechanistic implications of the nitrophenyl and methoxyphenyl groups in modulating pharmacological targets (e.g., kinase inhibition)?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger) can predict binding interactions with kinases (e.g., EGFR or VEGFR). The nitrophenyl group’s electron-withdrawing nature may enhance π-stacking in hydrophobic pockets, while the methoxyphenyl group’s electron-donating properties could stabilize hydrogen bonds. Validate predictions via site-directed mutagenesis of key residues (e.g., ATP-binding site lysines) .

- SAR Insights : Compare with analogs lacking the nitrophenyl group to isolate its contribution to potency and selectivity .

Q. How can researchers design experiments to evaluate environmental impacts or degradation pathways of this compound?

- Methodology : Conduct OECD 301B biodegradability testing under aerobic conditions. For photodegradation, use simulated sunlight (Xe lamp) and monitor intermediates via LC-QTOF-MS. ’s safety data sheet provides a template for hazard assessment, including aquatic toxicity (Daphnia magna EC) and soil adsorption studies .

- Advanced Analytics : Employ non-targeted metabolomics to identify transformation products in environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.